2-((4-Bromophenyl)sulfonyl)isoindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2S/c15-13-5-7-14(8-6-13)19(17,18)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDNPWMSVLRRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Bromophenyl Sulfonyl Isoindoline and Analogous Structures
Strategies for Isoindoline (B1297411) Core Formation
The formation of the isoindoline heterocyclic system can be accomplished through several synthetic routes, each with its own advantages in terms of substrate scope, efficiency, and stereocontrol.
Ring-Closure Reactions in Isoindoline Synthesis
Ring-closure reactions are a cornerstone of isoindoline synthesis, with various approaches leveraging intramolecular cyclization. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for this purpose. For instance, the cyclization of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives can be achieved using a Pd(II) catalyst with PhI(OAc)2 as a bystanding oxidant, affording a range of substituted indoline (B122111) derivatives in good yields. acs.org This method highlights the utility of a removable directing group to facilitate the C-H activation and subsequent ring formation.
Another prominent strategy involves tandem or domino reactions, which allow for the construction of complex molecules in a single pot through a sequence of intramolecular reactions. youtube.com These processes are highly efficient as they avoid the isolation of intermediates, thereby reducing waste and labor. youtube.com For example, a one-pot synthesis of indoles from olefins and arylhydrazines via a tandem hydroformylation/Fischer indole (B1671886) synthesis has been reported, demonstrating the power of tandem reactions in building heterocyclic systems. nih.gov While this example leads to indoles, the underlying principle of combining multiple reaction steps in one pot is applicable to the synthesis of other nitrogen heterocycles like isoindolines.
The table below summarizes examples of ring-closure reactions for the synthesis of isoindoline and related heterocyclic structures.
| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield | Reference |
| 2-Pyridinesulfonyl-protected phenethylamine derivative | Pd(II)-catalyzed intramolecular C-H amination | Pd(OAc)2, PhI(OAc)2 | Substituted indoline | Good | acs.org |
| Olefin and arylhydrazine | Tandem hydroformylation/Fischer indole synthesis | Not specified | 3-Substituted indole | Not specified | nih.gov |
| Cyclic 1,3-dicarbonyls, aldehydes, isocyanides, and maleimides | Multicomponent tandem Diels-Alder/dehydrogenative N-C bond formation | Microwave irradiation | Polycyclic isoindole | Good | acs.org |
Amination of Dihalide Precursors
The reaction of ortho-dihaloarenes, such as o-phthalaldehyde, with primary amines serves as a direct route to the isoindoline core. This method relies on the double nucleophilic substitution of the halide atoms by the amine. The reductive amination of phthalaldehyde using tetracarbonylhydridoferrate has been shown to produce 2-substituted isoindolines in good to excellent yields, particularly when aliphatic amines are used. capes.gov.br Aromatic amines, under these conditions, tend to favor the formation of the corresponding isoindoles. capes.gov.br This approach offers a straightforward synthesis from readily available starting materials.
An efficient one-pot synthesis of isoindolines has been developed from accessible starting materials by employing an isoindole umpolung strategy, leading to good to excellent yields under mild conditions. rsc.org
The following table presents examples of isoindoline synthesis via the amination of dihalide precursors.
| Dihalide Precursor | Amine | Catalyst/Reagent | Product | Yield | Reference |
| Phthalaldehyde | Aliphatic primary amine | Tetracarbonylhydridoferrate | 2-Substituted isoindoline | Good to Excellent | capes.gov.br |
| Phthalaldehyde | Aromatic primary amine | Tetracarbonylhydridoferrate | 2-Substituted isoindole | Good to Excellent | capes.gov.br |
| o-Phthalaldehyde | Primary amine | Not specified (Umpolung strategy) | Substituted isoindoline | Good to Excellent | rsc.org |
Intramolecular Hydroamination Approaches for Isoindoline Ring Construction
Intramolecular hydroamination provides an atom-economical method for the construction of the isoindoline ring. This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. A highly efficient palladium-catalyzed asymmetric intramolecular allylic C-H amination reaction has been developed, yielding a variety of enantioenriched isoindolines with high yields and excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org This method utilizes a chiral phosphoramidite (B1245037) ligand to control the stereochemical outcome of the cyclization of o-allylbenzylamine derivatives. chinesechemsoc.org
The reaction conditions for this palladium-catalyzed asymmetric intramolecular allylic C-H amination are detailed in the table below.
| Substrate | Catalyst System | Ligand | Product | Yield | Enantiomeric Excess (ee) | Reference |
| o-Allylbenzylamine derivative | Pd(OAc)2 / 2,5-di-tert-butyl-1,4-hydroquinone | Chiral phosphoramidite (L7) | Chiral isoindoline | up to 98% | up to 98% | chinesechemsoc.org |
Diels-Alder Cycloadditions and Related Transformations for Functionalized Isoindolines
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and versatile method for the stereoselective formation of six-membered rings, which can be precursors to or directly form fused isoindoline systems. nih.govrsc.org This reaction typically involves a conjugated diene and a dienophile. nih.gov Intramolecular Diels-Alder reactions are particularly useful for constructing complex polycyclic systems containing the isoindolone framework. researchgate.netacs.org For instance, the synthesis of an mGluR2 positive allosteric modulator utilized an intramolecular Diels-Alder reaction to efficiently construct the 1,5,7-substituted isoindolone core. researchgate.net
Furthermore, tandem reactions involving a Diels-Alder step have been employed for the synthesis of polycyclic isoindoles from simple starting materials like cyclic 1,3-dicarbonyls, aldehydes, isocyanides, and maleimides. acs.org The retro-Diels-Alder reaction can also be used to generate isoindoles from bicyclic precursors. rsc.org
The table below provides examples of Diels-Alder reactions and related transformations in the synthesis of isoindoline derivatives.
| Diene/Precursor | Dienophile/Reactant | Reaction Type | Product | Key Feature | Reference |
| Furan derivative | Internal dienophile | Intramolecular Diels-Alder | 1,5,7-Substituted isoindolone | Efficient manufacturing route for a drug candidate | researchgate.netacs.org |
| In situ generated 2-aminofuran | Maleimide | Tandem Knoevenagel/[4+1] cycloaddition/Diels-Alder | Polycyclic isoindole | Multicomponent synthesis | acs.org |
| 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene | - | Thermal retro-Diels-Alder | Isoindole | Quantitative yield of pure product | rsc.org |
Advanced Synthetic Techniques: Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS) in Isoindoline-Annulated Sultam Libraries
The integration of microwave irradiation and continuous-flow technology, known as Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS), has emerged as a powerful platform for the rapid and efficient synthesis of compound libraries. nih.govnih.govacs.orgnih.govdurham.ac.ukethernet.edu.etkit.edu This technology has been successfully applied to the synthesis of isoindoline-annulated, tricyclic sultam libraries. nih.govnih.gov
The synthesis of a unique 160-member library of isoindoline- and tetrahydroisoquinoline-containing tricyclic sultams has also been reported using a Heck-aza-Michael strategy, demonstrating the robustness of this approach for generating diverse molecular scaffolds. researchgate.net
The table below summarizes the key steps in the MACOS protocol for the synthesis of an isoindoline-annulated sultam library.
| Step | Reaction | Technique | Key Reagents/Conditions | Outcome | Reference |
| 1 | Heck Reaction | Batch Microwave | Vinylsulfonamide, Aryl halide, Pd catalyst | Arylated vinylsulfonamide | nih.govnih.gov |
| 2 | aza-Michael/Deprotection | MACOS | Base, High temperature | Isoindoline intermediate | nih.govnih.gov |
| 3 | Cyclization | MACOS | 1,1'-Carbonyldiimidazole or Chloromethyl pivalate | Tricyclic sultam library | nih.gov |
Strategies for Sulfonyl Group Introduction
The introduction of the sulfonyl group to form the N-sulfonylisoindoline structure, such as 2-((4-bromophenyl)sulfonyl)isoindoline, is typically achieved through the reaction of a pre-formed isoindoline with a sulfonyl chloride in the presence of a base. This is a standard and widely used method for the formation of sulfonamides.
The reaction involves the nucleophilic attack of the secondary amine of the isoindoline ring on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the N-S bond. A variety of bases, such as pyridine (B92270) or triethylamine, can be used to neutralize the HCl generated during the reaction.
An example of this can be seen in the synthesis of 2-sulfonylquinolines, where quinoline (B57606) N-oxides react with sulfonyl chlorides in a deoxygenative C2-sulfonylation, highlighting the reactivity of sulfonyl chlorides as sulfonylating agents. mdpi.com While the substrate is different, the fundamental reaction of an amine with a sulfonyl chloride to form a sulfonamide is a common and reliable transformation.
The table below outlines the general reaction for the introduction of a sulfonyl group onto an isoindoline core.
| Isoindoline | Sulfonylating Agent | Base | Product | Reference |
| Isoindoline | 4-Bromophenylsulfonyl chloride | Pyridine or Triethylamine | This compound | General Sulfonamide Synthesis |
Nucleophilic Acyl Substitution Reactions Involving Sulfonyl Chlorides and Amine Nucleophiles
The most traditional and direct method for forming the sulfonamide bond in this compound is through a nucleophilic acyl substitution-type reaction. In this process, the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. libretexts.orglibretexts.org For the synthesis of the target compound, this would involve the reaction of isoindoline with 4-bromobenzenesulfonyl chloride.
The reaction mechanism proceeds via a two-step addition-elimination pathway. libretexts.orgsavemyexams.com The lone pair of electrons on the nitrogen of the isoindoline attacks the electron-deficient sulfur atom of the 4-bromobenzenesulfonyl chloride. savemyexams.comyoutube.com This forms a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom, often facilitated by a base, to yield the stable N-arylsulfonamide product. youtube.com The reactivity of acyl chlorides, including sulfonyl chlorides, is high due to the electron-withdrawing nature of both the oxygen atoms and the chlorine atom, which makes the sulfur center highly susceptible to nucleophilic attack. libretexts.orgsavemyexams.com
Table 1: Key Features of Nucleophilic Acyl Substitution for Sulfonamide Synthesis
| Feature | Description | Relevance to this compound |
| Reactants | An amine nucleophile and a sulfonyl chloride electrophile. | Isoindoline (amine) and 4-bromobenzenesulfonyl chloride (sulfonyl chloride). |
| Mechanism | Two-stage addition-elimination process. libretexts.org | Nucleophilic attack by isoindoline nitrogen on the sulfonyl sulfur, followed by elimination of the chloride leaving group. |
| Reactivity | Acyl halides are among the most reactive carboxylic acid derivatives. libretexts.org | The bromine atom on the phenyl ring further enhances the electrophilicity of the sulfonyl group. |
| Conditions | Often requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. youtube.com | The reaction is typically vigorous and proceeds readily. savemyexams.com |
Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl Sulfonamide Formation
Modern synthetic chemistry offers powerful alternatives to classical methods through transition metal-catalyzed cross-coupling reactions. These methods provide versatile pathways to form carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds, which are central to the structure of aryl sulfonamides. nih.govnih.gov Catalysts based on palladium, nickel, and copper have been successfully employed for the N-arylation of sulfonamides. nih.govresearchgate.net
For a molecule like this compound, these methods could be applied in several ways. One approach is the coupling of an aryl halide with a primary sulfonamide. For instance, a nickel-catalyzed methodology has been reported for the efficient C-N bond formation between sulfonamides and aryl electrophiles. nih.govprinceton.edu This process can tolerate a wide range of functional groups and is applicable to heteroaryl halides. princeton.edu Similarly, palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides has been shown to be a general and high-yielding method. organic-chemistry.org
A notable strategy is the palladium-catalyzed Suzuki-Miyaura type coupling. While classically used for C-C bond formation, variations of this reaction have been developed for sulfonamide synthesis. One such method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates an arylsulfonyl chloride in situ that can then react with an amine. nih.gov This approach allows for convergent synthesis, where both the aryl and amine components can be varied. nih.gov
Table 2: Comparison of Catalytic Systems for Aryl Sulfonamide Synthesis
| Catalyst System | Description | Potential Application for Synthesis |
| Palladium (Pd) | Enables cross-coupling of aryl (pseudo)halides with sulfonamides. Often utilizes specialized phosphine (B1218219) ligands. organic-chemistry.org | Coupling of 4-bromobenzenesulfonamide (B1198654) with a suitable isoindoline precursor or vice-versa. |
| Nickel (Ni) | A cost-effective alternative to palladium, capable of coupling aryl chlorides and bromides with sulfonamides, sometimes using photosensitization. nih.govresearchgate.netprinceton.edu | Coupling of 4-bromophenyl bromide with isoindoline-2-sulfonamide. |
| Copper (Cu) | Used for N-arylation of sulfonamides with aryl halides, often with specific ligands like oxalamides. nih.gov | Coupling of bromobenzene (B47551) with isoindoline-2-sulfonamide in the presence of a copper catalyst. |
Sulfonyl Exchange Chemical Biology for Targeted Synthesis
A cutting-edge strategy relevant to the synthesis of sulfonamide-containing molecules is Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.govacs.org This is a click chemistry reaction that involves the substitution of a fluorine atom on a sulfur(VI) center, such as a sulfonyl fluoride (R-SO₂F), with a nucleophile. acs.org SuFEx has gained significant traction in chemical biology and drug discovery for its ability to form stable covalent bonds with biological targets. rsc.orgnih.gov
While the target compound contains a bromo-substituent rather than a fluoro-substituent on the sulfonyl group, the principles of SuFEx are highly relevant for creating analogous structures for targeted synthesis. Sulfonyl fluorides are exceptionally stable yet can be activated to react with nucleophilic amino acid residues beyond the commonly targeted cysteine, including lysine, tyrosine, and histidine. acs.orgrsc.org This allows for the development of highly specific covalent inhibitors and chemical probes. nih.govrsc.org The synthesis of a library of analogs based on the 2-((phenyl)sulfonyl)isoindoline scaffold, where the 4-bromo group is replaced by a 4-fluoro group, would allow for the application of SuFEx principles in targeted biological studies.
Table 3: Characteristics of Sulfonyl Exchange (SuFEx) Chemistry
| Feature | Description | Relevance for Analogous Structures |
| Core Reaction | Substitution of fluoride from a sulfonyl fluoride (or related S(VI)-F group) by a nucleophile. acs.org | Enables the synthesis of 2-((4-Fluorophenyl)sulfonyl)isoindoline for use as a covalent probe. |
| Reactivity | The S-F bond is stable but can be reliably activated for exchange with nucleophiles. acs.org | Provides a balance of stability and reactivity ideal for targeted covalent modification of proteins. nih.gov |
| Target Scope | Engages a variety of nucleophilic amino acid residues like tyrosine, lysine, and histidine. rsc.orgnih.gov | Expands the "druggable" proteome beyond traditional cysteine-targeting covalent warheads. nih.gov |
| Applications | Drug discovery, chemical probe development, materials science. acs.org | Design of selective covalent inhibitors and molecular glues. nih.gov |
Methods for Incorporating the 4-Bromophenyl Moiety
The 4-bromophenyl group is a key structural feature of the target molecule. Its incorporation can be achieved either by starting with a pre-brominated building block or by performing a bromination reaction on a phenyl ring substrate.
Electrophilic Bromination Strategies on Phenyl Ring Substrates
Electrophilic aromatic substitution is the fundamental reaction for introducing a bromine atom onto a benzene (B151609) ring. fiveable.mekhanacademy.org In this reaction, an electrophilic bromine species attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. fiveable.me For the synthesis of a para-substituted product like the 4-bromophenyl moiety, the directing effects of existing substituents on the ring are crucial.
If starting with a phenylsulfonyl isoindoline, the sulfonyl group (-SO₂R) is a deactivating, meta-directing group. Therefore, direct bromination of 2-(phenylsulfonyl)isoindoline would likely yield the meta-bromo isomer, not the desired para-isomer. A more viable strategy involves the bromination of a precursor like benzenesulfonic acid or a derivative where a different directing group is present, or by using specific catalysts and conditions that can favor para-substitution. For instance, the bromination of phenols is highly efficient and typically para-selective in the absence of overwhelming ortho-directing effects. nih.govyoutube.com
Table 4: Common Reagents for Electrophilic Bromination
| Reagent | Catalyst/Conditions | Description |
| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃, AlBr₃) fiveable.mewikipedia.org | The classic method for brominating benzene and its derivatives. The Lewis acid polarizes the Br-Br bond to create a stronger electrophile. |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | A solid, easier-to-handle source of electrophilic bromine. |
| PIDA–AlBr₃ System | Room temperature, open flask | A modern, mild, and efficient I(III)-based reagent system for the electrophilic bromination of phenols and other activated arenes. nih.gov |
Coupling Reactions Utilizing Brominated Building Blocks
A more direct and common strategy for synthesizing this compound is to use a building block that already contains the 4-bromophenyl moiety. This approach avoids issues with regioselectivity during bromination. The most logical precursor is 4-bromobenzenesulfonyl chloride. This commercially available or readily synthesized reagent can be directly coupled with isoindoline via the nucleophilic substitution reaction described in section 2.2.1.
Alternatively, transition metal-catalyzed cross-coupling reactions can utilize brominated building blocks. For example, a reaction could be designed to couple 4-bromobenzenesulfonamide with an appropriately functionalized isoindoline precursor. Copper-catalyzed N-arylation reactions are particularly effective for coupling sulfonamides with aryl bromides. nih.gov This method offers a direct route to the final product by forming the C-N bond between the pre-formed sulfonamide and the aromatic ring system.
General Principles of Compound Purification and Isolation
Following the chemical synthesis, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. For a small organic molecule like this compound, several standard laboratory techniques are applicable. rsc.orgsimsonpharma.com The choice of method depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities.
Table 5: Common Purification Techniques for Organic Compounds
| Technique | Principle | Application |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. simsonpharma.com | Ideal for purifying solid compounds. The impure solid is dissolved in a hot solvent and crystallizes in pure form upon cooling. |
| Extraction | Differential solubility of a compound in two immiscible liquid phases (e.g., an organic solvent and water). miamioh.edualrasheedcol.edu.iq | Used to separate the product from water-soluble impurities (like salts) or to perform an acid-base extraction to remove acidic or basic byproducts. miamioh.edu |
| Column Chromatography | Separation based on the differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent). simsonpharma.com | A highly versatile method for separating compounds with different polarities. It is effective for removing impurities that are structurally similar to the product. |
| Filtration | Mechanical separation of a solid from a liquid or gas using a filter medium. simsonpharma.com | Used to collect the final crystalline product after recrystallization or to remove solid impurities from a solution. |
Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms, providing detailed insights into geometry, energy levels, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.comnih.gov It is based on the principle that the energy of the system is a functional of the electron density. A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation, representing the most stable arrangement of atoms in the ground state. researchgate.netmdpi.com
For 2-((4-Bromophenyl)sulfonyl)isoindoline, a DFT-based geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com This analysis is crucial for understanding the molecule's three-dimensional shape, including the relative orientations of the isoindoline (B1297411) and bromophenylsulfonyl moieties. The resulting electronic structure provides a basis for all other quantum chemical calculations.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT. This table is illustrative and represents the type of data obtained from a DFT geometry optimization.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | S-O1 | ~1.45 Å |
| Bond Length | S-N(isoindoline) | ~1.65 Å |
| Bond Length | C-Br | ~1.91 Å |
| Bond Angle | O1-S-O2 | ~120° |
| Dihedral Angle | C(phenyl)-S-N-C(isoindoline) | ~65° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wuxibiology.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. rsc.org
For this compound, analysis of the FMOs would reveal the distribution of electron density for these key orbitals. The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed over the electron-withdrawing sulfonyl group. The calculated energy gap would provide a quantitative measure of its stability.
Table 2: Representative Frontier Molecular Orbital Data. This table presents typical values that would be calculated for a molecule like this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. chemrxiv.org It illustrates the charge distribution from the perspective of an approaching electrophile or nucleophile. The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. chemrxiv.org
An MEP map of this compound would likely show significant negative potential (red) around the oxygen atoms of the sulfonyl group, identifying them as primary sites for electrophilic interaction or hydrogen bond acceptance. Conversely, positive potential (blue) might be observed around the hydrogen atoms of the isoindoline ring, indicating sites for nucleophilic interaction.
Charge distribution analysis provides a quantitative assignment of partial atomic charges within a molecule. One common method is Mulliken population analysis, which partitions the total electron density among the constituent atoms. researchgate.net These atomic charges are instrumental in understanding a molecule's polarity, dipole moment, and electronic structure. They can also provide insights into intermolecular interactions.
A Mulliken charge analysis for this compound would quantify the electron-withdrawing effect of the sulfonyl group and the bromine atom. The sulfur atom would be expected to carry a significant positive charge, while the oxygen and nitrogen atoms would be negatively charged. The carbon atom attached to the bromine would also exhibit a partial positive charge. This detailed charge landscape is crucial for building accurate models for molecular mechanics and dynamics simulations.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal information about the conformational flexibility of a molecule and its stability in different environments (e.g., in a solvent or bound to a protein). nih.gov The simulation generates a trajectory that describes how the positions and velocities of particles in the system vary with time, allowing for the analysis of dynamic properties.
For this compound, an MD simulation could be used to explore its conformational landscape, identifying the most stable rotamers and the energy barriers between them. If docked into a protein active site, MD simulations can assess the stability of the binding pose over time, providing insights into the residence time and the dynamic nature of the ligand-protein interactions. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ajol.infonih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their binding affinity. mdpi.com Docking is essential in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. nih.gov
While specific docking studies for this compound are not detailed in the available literature, related structures have been investigated. For instance, various isoindoline derivatives have been docked into the inner pore of voltage-gated sodium channels (NaV) to explore their anticonvulsant activity. researchgate.net Similarly, compounds containing the benzenesulfonamide scaffold are well-known inhibitors of carbonic anhydrases and have been extensively studied through docking. nih.govsemanticscholar.org A docking study of this compound against a relevant target would involve placing the molecule into the active site and analyzing the resulting interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex.
Table 3: Illustrative Molecular Docking Results for a Hypothetical Target. This table shows the type of data generated from a molecular docking experiment.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Carbonic Anhydrase IX (Hypothetical) | -8.5 | His94 | Hydrogen Bond with Sulfonyl Oxygen |
| Val121 | Hydrophobic Interaction with Phenyl Ring | ||
| Thr200 | Hydrogen Bond with Sulfonyl Oxygen |
Lack of Specific Research Data on this compound for Predictive Modeling
Despite a comprehensive search of available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound were identified. As a result, the requested section on computational investigations and predictive modeling for this particular compound cannot be provided at this time.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable tools in drug discovery and development for predicting the activity of new or untested compounds, thereby saving time and resources. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.
The absence of specific QSAR studies for this compound suggests that this compound has not been the subject of extensive research in this particular area of computational chemistry. Further research and generation of relevant biological data would be necessary to develop predictive QSAR models for this compound and its analogs.
Structure Activity Relationship Sar Studies of Isoindoline Sulfonyl Derivatives
Influence of Sulfonyl Group Position and Substituents on Biological Response
The sulfonyl group (-SO2-) is a key structural feature in many biologically active molecules, acting as a rigid linker and a hydrogen bond acceptor. Its connection to the isoindoline (B1297411) nitrogen and the nature of the substituents on the attached phenyl ring are critical determinants of activity.
Research into various classes of sulfonamides has established that the electronic properties of substituents on the phenyl ring significantly modulate biological activity. In many cases, electron-withdrawing groups on the phenyl ring enhance the compound's potency. The position of these substituents is also paramount. For instance, studies on phenylsulfonyl hydrazide regioisomers revealed that the kinetic products, where the substituent placement is determined by the initial reaction rate, were generally more potent as anti-inflammatory agents than the more stable thermodynamic products. nih.gov This suggests that the specific spatial arrangement of substituents, dictated by their position on the ring, is crucial for optimal interaction with the biological target. nih.gov A molecular docking study supported this, showing that the more active kinetic product achieved a better fit within the enzyme's active site, resulting in a more favorable binding energy. nih.gov
In related heterocyclic systems, such as 4-sulfonamidopyrimidine derivatives, the introduction of various groups (including aryl, heteroaryl, alkyl, and amino groups) at different positions has been shown to vary the binding affinity for biological targets significantly. researchgate.net While adding hydrophilic groups can improve properties like water solubility, it often comes at the cost of reduced affinity. researchgate.net This highlights a common challenge in drug design: balancing physicochemical properties with biological potency. The general principle is that the substituents on the phenylsulfonyl moiety fine-tune the electronic and steric profile of the molecule, which in turn governs its interaction with target proteins.
| Compound Series | Substituent (R) on Phenyl Ring | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Phenylsulfonyl Hydrazides | -OCH3 | para | Moderate anti-inflammatory activity | nih.gov |
| Phenylsulfonyl Hydrazides | -Cl | para | Increased anti-inflammatory activity compared to -OCH3 | nih.gov |
| 4-Sulfonamidopyrimidines | Alkyl groups | 2-position | Variable affinity, generally lower than aryl groups | researchgate.net |
| 4-Sulfonamidopyrimidines | Hydrophilic groups (e.g., -OH, -NH2) | 2-position | Reduced receptor affinity | researchgate.net |
Role of the Bromine Substituent on the Phenyl Ring and its Impact on Activity
The presence of a halogen atom, and specifically a bromine atom, at the para-position of the phenylsulfonyl ring is a defining feature of 2-((4-Bromophenyl)sulfonyl)isoindoline. Halogenation is a common strategy in medicinal chemistry to enhance a compound's biological profile.
The bromine atom exerts its influence through a combination of steric and electronic effects. It is an electron-withdrawing group, which can impact the acidity of nearby protons and the strength of hydrogen bonds. Furthermore, its size and lipophilicity can lead to favorable van der Waals or halogen bonding interactions within a protein's binding pocket, thereby increasing binding affinity. Studies on halogenated marine natural products have frequently shown that brominated compounds exhibit potent antibacterial, antifungal, and anti-inflammatory activities. nih.gov
| Core Scaffold | Substituent | Biological Activity Measured | Result | Reference |
|---|---|---|---|---|
| N-arylsulfonyl-DL-phenylserine ester | p-Bromo | Anti-inflammatory | Most pronounced activity in the series | nih.gov |
| N-arylsulfonyl-DL-phenylserine ester | p-Methyl (Toluene) | Anti-inflammatory | Less active than p-Bromo analog | nih.gov |
| Bromophycoic Acids (Marine Natural Product) | Bromo | Antibacterial (vs. MRSA) | Potent activity, comparable to vancomycin | nih.gov |
Effects of Modifications on the Isoindoline Ring System (e.g., Oxidation State, Alkyl Substituents, Additional Ring Fusions)
The isoindoline ring system is not merely a passive anchor for the phenylsulfonyl group; its own structure can be modified to significantly alter the compound's biological properties. Key modifications include changing the oxidation state, adding substituents to the ring, or fusing additional rings to the core structure.
Changing the oxidation state, for example by converting the isoindoline to an isoindolinone (which contains a carbonyl group), introduces a hydrogen bond acceptor and changes the geometry of the ring. Such modifications can drastically alter how the molecule is presented to its biological target. The development of divergent synthetic methods, such as the regiodivergent ring expansion of oxindoles into different quinolinone isomers, demonstrates how profound skeletal changes can be used to explore the chemical space around a core scaffold and generate analogs for SAR studies. acs.org
In the closely related isoquinoline (B145761) series, the addition of substituents to the heterocyclic ring system was shown to be critical for activity. nih.gov For instance, the placement of a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position resulted in good antagonistic activity at the human scavenger receptor CD36. nih.gov This illustrates that, like the phenylsulfonyl ring, the isoindoline portion of the molecule has specific "hot spots" where substitution is favorable for biological activity. The functionalization of different rings in isoflavone (B191592) derivatives has also been shown to be a successful strategy for discovering analogues with improved antiproliferative activities against various cancer cell lines. nih.govnih.gov These examples collectively show that the isoindoline ring is a viable platform for structural diversification to optimize biological function.
| Core Scaffold | Modification | Resulting Effect | Reference |
|---|---|---|---|
| Oxindole | Ring expansion to Quinolinone | Creates new scaffold for SAR exploration | acs.org |
| Isoquinoline | Addition of -OCH3 at C7 and -OH at C6/C8 | Good CD36 antagonistic activity | nih.gov |
| Isoflavone | Functionalization of A-, B-, and C-rings | Discovery of potent anticancer agents | nih.govnih.gov |
Conformational Flexibility and Its Correlation with Molecular Interactions
The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. This compound is not a completely rigid structure; it possesses conformational flexibility due to rotation around its single bonds, primarily the S-N bond between the sulfonyl group and the isoindoline nitrogen, and the S-C bond between the sulfonyl group and the phenyl ring.
For the molecule to be biologically active, it must adopt a specific low-energy three-dimensional arrangement, often called the "bioactive conformation," that is complementary to the shape of the target's binding site. The study of different regioisomers of phenylsulfonyl hydrazides, where kinetic products were more active than thermodynamic ones, strongly implies that a specific conformation is required for potent activity. nih.gov Molecular docking simulations from that study confirmed that the more active isomer could adopt a shape that fit better into the active site of the mPGES-1 enzyme, leading to stronger binding interactions. nih.gov
Quantitative structure-activity relationship (QSAR) studies, particularly 3D-QSAR methods, are used to build pharmacophore models that define the essential 3D features required for binding. nih.gov These models inherently account for molecular conformation. The analysis of a series of sulfa drugs showed that while simple parameters like lipophilicity did not correlate well with activity, a 3D-QSAR approach provided an excellent model. nih.gov This underscores that the spatial arrangement of functional groups—and thus the molecule's conformation—is a more critical determinant of activity than individual physicochemical properties alone. The interplay between the bulky bromine atom and the sulfonyl group likely restricts the available conformations, pre-organizing the molecule to some extent and potentially reducing the entropic penalty of binding to its target.
| Compound Series | Parameter Correlated with Activity | Finding | Reference |
|---|---|---|---|
| Phenylsulfonyl Hydrazides | Calculated MolDock Score (Binding Energy) | Higher (more negative) score correlated with lower IC50 (higher potency) | nih.gov |
| Phenylsulfonyl Hydrazides | Regioisomer Type (Kinetic vs. Thermodynamic) | The kinetic isomer (specific conformation) was more active | nih.gov |
| Sulfa Drugs | 3D-QSAR Model | A 3D model provided an excellent correlation (r² = 0.964) with DHPS inhibition | nih.gov |
Mechanistic Insights into Biological Interactions in Vitro
Identification and Characterization of Molecular Targets
In vitro research has identified that the isoindolinone scaffold, a core component of 2-((4-Bromophenyl)sulfonyl)isoindoline, can interact with several molecular targets, including the protein Cereblon and various enzymes.
The isoindolinone structure is a key feature of immunomodulatory drugs (IMiDs), which are known to target Cereblon (CRBN). nih.gov CRBN is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, which tags proteins for degradation by the ubiquitin-proteasome system. google.commdpi.com
Compounds with an isoindolinone core can function as "molecular glues." nih.govnih.govnih.gov They bind to CRBN and alter the surface of the protein. nih.gov This remodeled surface can then recruit new protein substrates, known as neosubstrates, to the E3 ligase complex. nih.govgoogle.com This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for subsequent degradation by the proteasome. nih.gov This mechanism is central to the activity of well-known IMiDs like thalidomide (B1683933) and its derivatives, which induce the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3). google.com
Structure-based design efforts have shown that modifying the isoindolinone scaffold can yield potent modulators of the CRBN complex. For instance, derivatives have been created that covalently bind to CRBN, leading to the degradation of novel neosubstrates like NTAQ1, a protein involved in the DNA damage response. nih.govnih.gov This highlights the potential of the this compound scaffold to function as a molecular glue degrader by modulating CRBN activity.
Carbonic Anhydrase (CA) Isozymes: The sulfonyl group is a well-established zinc-binding group, making it a key pharmacophore for inhibiting zinc-containing enzymes like carbonic anhydrases (CAs). nih.gov Studies on novel isoindolinone derivatives have demonstrated their potential as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov The isoindolinone scaffold serves as the core structure for enzyme interaction, while the sulfonyl group coordinates with the zinc ion in the active site of the CA enzyme. nih.gov
Derivatives of this class have shown significant inhibitory effects on hCA I and hCA II, with some compounds exhibiting greater potency than the standard inhibitor, acetazolamide. nih.gov This suggests that this compound could exhibit inhibitory activity against these physiologically important enzymes, which are involved in pH regulation and are targets for conditions like glaucoma. nih.gov
Below is a table summarizing the inhibitory activity of related isoindolinone sulfamate (B1201201) derivatives against hCA I and hCA II.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
| Acetazolamide (Standard) | 25.40 ± 5.21 | 18.29 ± 3.11 |
| Derivative 2c | 11.48 ± 4.18 | 9.32 ± 2.35 |
| Derivative 2f | 16.09 ± 4.14 | 14.87 ± 3.25 |
| Data sourced from a study on novel isoindolinone derivatives and may not represent the exact values for this compound but indicates the potential of the scaffold. nih.gov |
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Isozymes: The mammalian pyruvate dehydrogenase complex (PDC) is regulated by phosphorylation carried out by four PDK isoenzymes (PDK1-4). nih.gov These kinases play a crucial role in metabolism by controlling the activity of PDC. nih.gov For example, PDK4 is important for conserving glucose during periods of starvation by inhibiting the PDC. nih.gov While direct inhibitory studies of this compound on PDK isozymes are not prominently documented, the general class of small molecule kinase inhibitors is a major focus of drug discovery.
Proteases: Certain electrophilic functional groups can enable small molecules to act as protease inhibitors. nih.govdrughunter.com For instance, nitrile and α-ketoamide groups can form reversible covalent bonds with catalytic serine or cysteine residues in proteases. nih.govdrughunter.com While the sulfonyl group in this compound is not a typical "warhead" for protease inhibition, the broader field of covalent inhibitors includes a wide range of chemical motifs. nih.govnih.gov
Nature of Molecular Interactions with Biological Macromolecules (e.g., Covalent Engagement, Reversible Binding)
The molecular interactions of this compound and related compounds can be either reversible or covalent, depending on the specific target and the chemical functionalities incorporated into the molecule.
Covalent Engagement: Research into CRBN modulators has demonstrated that the isoindolinone scaffold can be engineered for covalent engagement. By incorporating reactive groups like sulfonyl fluorides, derivatives of isoindolinone have been designed to form a covalent bond with a specific histidine residue (His353) in the CRBN binding site. nih.govnih.gov This targeted covalent modification results in potent and sustained inhibition of the E3 ubiquitin ligase complex. nih.govnih.gov This type of interaction, where the inhibitor forms a stable chemical bond with its target protein, can lead to a prolonged duration of action compared to non-covalent inhibitors. nih.gov
Reversible Binding: In the absence of a reactive "warhead" designed for covalent bonding, the interaction of this compound with its targets would be governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, its potential inhibition of carbonic anhydrase would involve the reversible coordination of the sulfonyl group with the active site zinc ion, a hallmark of classical, non-covalent CA inhibitors. nih.gov Similarly, its binding to CRBN as a molecular glue is initiated by non-covalent interactions that stabilize the ternary complex between the ligase and the neosubstrate. nih.gov
Elucidation of Affected Biological Pathways (In Vitro Pre-clinical Studies)
Based on its molecular targets, this compound has the potential to affect several critical biological pathways.
Ubiquitin-Proteasome Pathway: By modulating the CRL4^CRBN^ E3 ubiquitin ligase complex, the compound can directly influence protein homeostasis. nih.govgoogle.com The resulting degradation of specific neosubstrates can impact pathways they control, such as cell proliferation, transcription, and DNA damage response. nih.govnih.gov
Metabolic Pathways: Inhibition of carbonic anhydrase isozymes can disrupt pH balance and CO2/bicarbonate transport, affecting numerous physiological processes. nih.gov If the compound were to inhibit PDK isozymes, it would influence glucose metabolism by preventing the phosphorylation and inactivation of the pyruvate dehydrogenase complex, thereby promoting glucose oxidation. nih.gov
Signal Transduction: The degradation of regulatory proteins like transcription factors or the inhibition of kinases can have profound effects on intracellular signaling cascades that govern cell survival and function. nih.gov
Insights into Antimicrobial Activity Mechanisms (e.g., against bacterial strains, fungal species)
Studies on structurally related compounds provide insights into potential antimicrobial mechanisms for this compound.
Enzyme Inhibition: A plausible mechanism for antimicrobial action is the inhibition of essential bacterial or fungal enzymes. For example, some bromo-substituted quinolone derivatives exert their antibacterial effect by inhibiting DNA gyrase and DNA topoisomerase IV, enzymes critical for DNA replication. nih.gov
Cell Membrane Disruption: The antibacterial effects of some compounds, like chalcones, are attributed to their ability to interact with and disrupt the integrity of the microbial cell membrane. ceon.rs The presence of a bromine atom on the phenyl ring has been noted in other chemical classes as potentially favorable for creating effective antibacterial agents. ceon.rs
Broad-Spectrum Potential: In vitro testing of certain isoindolinone derivatives has shown activity against Gram-positive bacteria, including Staphylococcus aureus. nih.govnih.gov This suggests that the core scaffold may be a promising starting point for developing new antimicrobial agents. nih.gov
Chemical Reactivity and Derivatization Strategies for 2 4 Bromophenyl Sulfonyl Isoindoline
Reactivity of the Sulfonyl Moiety towards Nucleophiles
The arylsulfonyl group is a robust and versatile functional group in organic synthesis. tandfonline.com While generally stable, its reactivity towards nucleophiles can be harnessed under specific conditions.
The sulfur atom of the sulfonyl group is electrophilic but direct nucleophilic attack at the sulfur is less common than reactions involving the entire sulfonyl group. The C-S and S-N bonds of the sulfonamide are strong; however, the arylsulfonyl group can function as a leaving group in certain contexts. tandfonline.com The reactivity can be enhanced by modifications to the aryl ring that increase the electrophilicity of the sulfur atom or stabilize the leaving group. nih.gov
Furthermore, the C−SO₃H bond in aryl sulfonic acids can be cleaved by strong nucleophiles under harsh conditions, such as hydrolysis with molten sodium hydroxide (B78521) at high temperatures to produce phenols. wikipedia.org A related reaction is hydrolytic desulfonation, where heating an aryl sulfonic acid in aqueous acid can reverse the sulfonation process, cleaving the sulfonyl group to regenerate the parent arene. wikipedia.orgmasterorganicchemistry.com This reversible nature allows the sulfonyl group to be used as a temporary blocking group to direct other electrophilic aromatic substitution reactions to specific positions. masterorganicchemistry.com
Functionalization of the Bromine Substituent (e.g., via Cross-Coupling Reactions for Diversity-Oriented Synthesis)
The bromine atom on the phenyl ring is a prime site for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This aryl bromide is an excellent electrophilic partner in numerous coupling protocols, most notably those catalyzed by palladium. youtube.com
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-bromine bond, forming a palladium(II) intermediate. youtube.com
Transmetalation : A nucleophilic organometallic reagent (e.g., organoboron, organotin, or organozinc) transfers its organic group to the palladium center, displacing the halide. youtube.com
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com
This approach allows for the formation of a wide array of biaryl compounds and other derivatives. Some of the most powerful cross-coupling reactions applicable to functionalizing the bromo-substituent include:
Suzuki Coupling : Utilizes an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a broad range of functional groups. youtube.com
Stille Coupling : Employs organotin reagents (stannanes). While effective, the toxicity of organotin compounds is a significant drawback. youtube.com
Hiyama Coupling : Uses organosilicon compounds, such as arylsilanols, which can be activated by a fluoride (B91410) source or a base like cesium carbonate. nih.govnih.gov
Buchwald-Hartwig Amination : A specialized cross-coupling reaction that forms carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. youtube.com
These reactions are instrumental in diversity-oriented synthesis, where a common core structure is elaborated with a wide variety of building blocks to create a library of compounds for screening.
Table 1: Examples of Cross-Coupling Reactions for Functionalizing the Bromine Substituent
| Coupling Reaction | Nucleophilic Partner (R-M) | Resulting Structure (R-Ar-SO₂-Isoindoline) | Key Features |
| Suzuki Coupling | Arylboronic Acid (Ar'-B(OH)₂) | Ar'-Ar-SO₂-Isoindoline | Mild conditions, high functional group tolerance. youtube.com |
| Stille Coupling | Organostannane (Ar'-SnR₃) | Ar'-Ar-SO₂-Isoindoline | Tolerant to many functional groups but reagents are toxic. youtube.com |
| Hiyama Coupling | Organosilane (Ar'-Si(OR)₃) | Ar'-Ar-SO₂-Isoindoline | Low toxicity of reagents. nih.gov |
| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | R'-C≡C-Ar-SO₂-Isoindoline | Forms C(sp²)-C(sp) bonds, requires copper co-catalyst. youtube.com |
| Buchwald-Hartwig | Amine (R'₂NH) | R'₂N-Ar-SO₂-Isoindoline | Forms C-N bonds, widely used for synthesizing anilines. youtube.com |
Note: "Ar" represents the phenylsulfonylisoindoline scaffold.
Derivatization at the Isoindoline (B1297411) Nitrogen and Aromatic Ring Positions
The isoindoline nucleus provides additional sites for modification. The sulfonamide nitrogen is generally unreactive due to the electron-withdrawing nature of the adjacent sulfonyl group. However, the aromatic ring of the isoindoline moiety is susceptible to electrophilic substitution and modern C-H functionalization techniques.
Direct electrophilic aromatic substitution, such as halogenation, can introduce substituents onto the benzene (B151609) ring of the isoindoline structure. For example, a method for the direct iodination of isoindolines using periodic acid and potassium iodide in sulfuric acid has been developed, affording iodo-functionalized derivatives in high yield. qut.edu.au
More advanced palladium-catalyzed C-H functionalization strategies offer a powerful tool for derivatization without the need for pre-installed directing groups. acs.orgacs.org These methods can create new C-C or C-heteroatom bonds directly on the aromatic ring of the isoindoline, providing access to a wide range of substituted analogs. organic-chemistry.org Additionally, related isoindoline structures, such as isoindolin-1-ones, can be accessed through various synthetic routes, including those utilizing reactive N-acyliminium ion intermediates, which could then be further functionalized. nih.gov
Synthesis of Chemically Modified Analogues for SAR Expansion
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity and physicochemical properties. The derivatization strategies discussed in the preceding sections provide a comprehensive toolkit for the SAR expansion of 2-((4-Bromophenyl)sulfonyl)isoindoline. nih.govnih.gov
A systematic SAR study would involve the synthesis of several series of analogues:
"B-Ring" Modification : A library of compounds would be generated by replacing the bromine atom via various cross-coupling reactions (as detailed in section 8.2). This would probe the effect of different substituents (e.g., alkyl, aryl, heteroaryl, amino, alkoxy groups) at this position. nih.gov
"A-Ring" Modification : The isoindoline aromatic ring would be substituted using methods like C-H functionalization or by starting from pre-functionalized isoindolines. This allows for exploration of the steric and electronic requirements in this region of the molecule.
Linker and Core Modification : While more synthetically challenging, analogues could be designed where the sulfonyl linker is replaced with other groups (e.g., amide, ketone) or the isoindoline core is altered (e.g., opened, expanded, or replaced with other heterocyclic systems). nih.gov
Each synthesized analogue is then evaluated in biological assays to determine how the specific structural change has impacted its activity, selectivity, and properties like solubility and metabolic stability. chemrxiv.org This iterative process of design, synthesis, and testing is crucial for developing optimized compounds. nih.gov
Table 2: Conceptual Framework for SAR Expansion of this compound
| Modification Site | Chemical Strategy | Example Substituents (R) | Purpose of Modification |
| Bromophenyl Ring (para-position) | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | Phenyl, Pyridyl, Methoxy, Dimethylamino, Ethynyl | Explore impact of size, electronics, and H-bonding potential. |
| Isoindoline Aromatic Ring | C-H Functionalization, Electrophilic Substitution | Fluoro, Chloro, Methyl, Methoxy | Probe steric and electronic effects on the isoindoline scaffold. |
| Sulfonyl Linker | Total Synthesis | Amide, Reverse Amide, Methylene (B1212753) | Evaluate the role of the sulfonamide linker in target binding. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((4-Bromophenyl)sulfonyl)isoindoline, and what analytical techniques validate its purity and structural integrity?
- Methodological Answer : A common synthetic approach involves sulfonylation of isoindoline derivatives using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include nucleophilic substitution and purification via column chromatography. Structural validation requires a combination of NMR (¹H/¹³C) to confirm sulfonyl group integration and aromatic proton environments, mass spectrometry (HRMS) for molecular ion verification, and HPLC (>98% purity criteria) .
Q. How is the sulfonyl group in this compound characterized spectroscopically, and what functional group interactions are critical for stability?
- Methodological Answer : The sulfonyl group (SO₂) exhibits distinct IR stretching frequencies (~1350 cm⁻¹ and 1150 cm⁻¹ for asymmetric/symmetric S=O vibrations). X-ray crystallography can resolve its tetrahedral geometry, while ¹H NMR reveals deshielding effects on adjacent protons. Stability is influenced by hydrogen bonding between the sulfonyl oxygen and solvent/protein residues, which can be probed via solvent-dependent NMR titration experiments .
Advanced Research Questions
Q. How does the sulfonyl group in this compound influence binding affinity to molecular targets like Hsp90 or PDK2 compared to carbonyl-containing analogs?
- Methodological Answer : Structural studies indicate that replacing a carbonyl with a sulfonyl group alters bond angles (109.5° for sulfonyl vs. 120° for carbonyl), causing steric clashes with protein helices (e.g., β2 helix in Hsp90). This reduces binding affinity by ~10-fold (Table 1, ). Comparative analysis using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantifies these effects, while molecular dynamics simulations predict conformational strain during protein-ligand docking .
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonyl-isoindoline derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., buffer pH, ionic strength) or protein conformational states. Orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity assays) and structural validation (X-ray co-crystallography) are critical. For example, Hsp90’s affinity discrepancies for PS2 analogs can be reconciled by comparing apo vs. ATP-bound protein states .
Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?
- Methodological Answer : Density functional theory (DFT) calculates sulfonyl group electrostatic potentials to predict interaction hotspots. Fragment-based drug design (FBDD) screens isoindoline derivatives against kinase active sites (e.g., PDK2), while free-energy perturbation (FEP) simulations evaluate substitutions at the 4-bromophenyl moiety for improved selectivity .
Data Contradiction and Validation
Q. Why do some studies report divergent solubility profiles for sulfonyl-isoindoline derivatives, and how can this be addressed experimentally?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms or aggregation in aqueous buffers. Differential scanning calorimetry (DSC) identifies polymorph transitions, while dynamic light scattering (DLS) detects nanoaggregates. Standardizing solvent systems (e.g., DMSO:water gradients) and using co-solvents (e.g., cyclodextrins) improve reproducibility .
Q. What are the limitations of using this compound in in vivo models, and how can metabolic stability be enhanced?
- Methodological Answer : Rapid hepatic clearance due to sulfonyl group oxidation is a limitation. Deuteration at metabolically vulnerable positions (e.g., benzylic hydrogens) or introducing electron-withdrawing substituents (e.g., fluorine) reduces CYP450-mediated degradation. Pharmacokinetic studies with LC-MS/MS quantification validate these modifications .
Structural and Functional Insights
Q. How does the 4-bromophenyl substituent influence the electronic properties of the isoindoline core, and what spectroscopic methods quantify this effect?
- Methodological Answer : The electron-withdrawing bromine increases the sulfonyl group’s electrophilicity, detectable via Hammett substituent constants (σₚ ≈ 0.23). UV-Vis spectroscopy tracks bathochromic shifts in π→π* transitions, while cyclic voltammetry measures oxidation potentials correlated with electron density .
Q. What role does the isoindoline ring conformation play in protein-ligand recognition, and how can this be probed experimentally?
- Methodological Answer : The isoindoline ring’s boat vs. chair conformation affects binding pocket compatibility. Nuclear Overhauser effect (NOE) NMR and cryo-EM reveal preferred conformations in solution vs. bound states. Mutagenesis studies (e.g., Hsp90 β2 helix mutants) further validate steric constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
